4,7-Difluoro-9-oxo-2-fluorenamine

Descripción

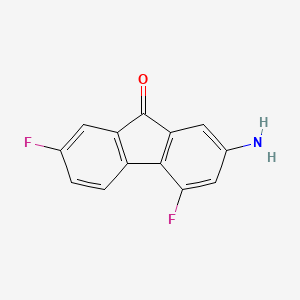

4,7-Difluoro-9-oxo-2-fluorenamine (CAS: 2969-65-5) is a fluorinated fluorene derivative with the molecular formula C₁₃H₇F₂NO and a molecular weight of 231.198 g/mol . The compound features a fluorene backbone substituted with two fluorine atoms at the 4- and 7-positions, an amine group at the 2-position, and a ketone (9-oxo) group. Key physicochemical properties include a polar surface area (PSA) of 43.09 Ų and a logarithmic partition coefficient (LogP) of 3.34, indicative of moderate lipophilicity .

Historical studies highlight its evaluation in medicinal chemistry contexts, though specific therapeutic applications remain underexplored .

Propiedades

Número CAS |

2969-63-3 |

|---|---|

Fórmula molecular |

C13H7F2NO |

Peso molecular |

231.20 g/mol |

Nombre IUPAC |

2-amino-4,7-difluorofluoren-9-one |

InChI |

InChI=1S/C13H7F2NO/c14-6-1-2-8-9(3-6)13(17)10-4-7(16)5-11(15)12(8)10/h1-5H,16H2 |

Clave InChI |

QIMSHXKTXIKWOF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1F)C(=O)C3=C2C(=CC(=C3)N)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- The 9-oxo group in the target compound increases polarity (PSA = 43.09 vs. 26.02 in non-oxo analogues) and reduces LogP compared to its non-oxo counterpart .

- Halogen Effects : Bromine substitution (e.g., 2,7-Dibromo-9H-fluoren-4-amine) increases molecular weight and LogP significantly, reflecting greater hydrophobicity compared to fluorine .

- Positional Isomerism: The placement of substituents (e.g., 7-amino vs.

Mechanistic Insights from Fluorinated Analogues

- Enzyme Inhibition: Fluorine atoms enhance metabolic stability and enzyme binding. For example, dFdC inhibits ribonucleotide reductase via its diphosphate metabolite (Ki = 4 µM), a mechanism distinct from arabinosylcytosine (ara-C) .

- Cellular Uptake : Fluorine substitution improves membrane permeability; dFdC exhibits 65% faster cellular uptake than ara-C due to reduced steric hindrance .

Relevance to Fluorene Derivatives :

- The electron-withdrawing nature of fluorine in this compound may stabilize the amine group, reducing susceptibility to oxidation compared to non-fluorinated analogues.

- The 9-oxo group could mimic carbonyl moieties in bioactive molecules, enabling interactions with serine or threonine residues in enzymes .

Q & A

Basic: What are the key structural features of 4,7-Difluoro-9-oxo-2-fluorenamine that influence its reactivity in organic synthesis?

Answer:

The compound features a fluorenyl core with fluorine atoms at the 4 and 7 positions and an amino group at the 2 position. The fluorine atoms increase electronegativity and steric hindrance, enhancing metabolic stability and lipophilicity, while the amino group introduces nucleophilic reactivity. This configuration promotes interactions with electron-deficient systems and stabilizes charge transfer in materials science applications .

Basic: What are the standard methods for synthesizing this compound, and how do reaction conditions impact yield and purity?

Answer:

Synthesis typically involves fluorination of fluorene precursors via electrophilic substitution, followed by amination at the 2-position. Key steps include:

- Fluorination: Use of HF or Selectfluor® under anhydrous conditions (60–80°C, 12–24 hours).

- Amination: Pd-catalyzed Buchwald-Hartwig coupling with ammonia equivalents.

Yields (>75%) depend on temperature control and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Continuous flow reactors improve scalability and reproducibility .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy: NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines).

- HPLC-MS: Quantifies purity (>98%) and detects trace impurities.

- X-ray Crystallography: Resolves stereoelectronic effects of fluorine and amino groups.

- Elemental Analysis: Validates molecular formula (CHFNO) .

Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound across different experimental models?

Answer:

Contradictions often arise from variability in cell lines, assay conditions, or metabolite interference. Strategies include:

- Dose-Response Curves: Establish activity thresholds across models.

- Metabolite Profiling: LC-MS to identify degradation products or active metabolites.

- Computational Modeling: Molecular docking to predict target binding affinities.

- Cross-Validation: Replicate studies in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What strategies optimize the regioselectivity of fluorination in synthesizing this compound derivatives?

Answer:

- Directing Groups: Install temporary substituents (e.g., boronic acids) to guide fluorine placement.

- Catalytic Systems: Use Pd/ligand complexes to suppress off-target halogenation.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance electrophilic fluorination at 4/7 positions.

- Kinetic Control: Lower temperatures (-20°C) favor thermodynamically disfavored isomers .

Advanced: How does the electronic configuration of this compound affect its interactions with biological targets?

Answer:

The electron-withdrawing fluorine atoms reduce electron density on the fluorenyl ring, enhancing π-π stacking with aromatic residues in enzyme active sites. The amino group participates in hydrogen bonding with catalytic lysine or aspartate residues. Computational studies (DFT) reveal a HOMO-LUMO gap of 4.2 eV, indicating redox stability in physiological environments .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Answer:

Challenges:

- Byproduct Formation: Competing reactions at high concentrations.

- Purification Bottlenecks: Column chromatography inefficiency at scale.

Solutions: - Flow Chemistry: Enhances mixing and heat transfer for consistent yields.

- Crystallization-Driven Purification: Use solvent antisolvent pairs (ethanol/water) for high-purity recovery.

- In-Line Analytics: PAT (Process Analytical Technology) monitors reaction progression in real time .

Basic: How does this compound compare structurally to related fluorene derivatives?

Answer:

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- Molecular Dynamics (MD): Simulates solvation dynamics (logP ~2.1) and membrane permeability.

- Density Functional Theory (DFT): Calculates Fukui indices for reactivity hotspots.

- QSAR Models: Correlate substituent effects with bioavailability (e.g., fluorine’s impact on pKa) .

Advanced: How can researchers design experiments to validate the role of fluorine atoms in this compound’s bioactivity?

Answer:

- Isosteric Replacement: Synthesize analogs with hydrogen or chlorine at 4/7 positions.

- Isothermal Titration Calorimetry (ITC): Compare binding thermodynamics to targets (e.g., kinases).

- Metabolic Stability Assays: Incubate with liver microsomes; fluorinated analogs show longer half-lives (t > 120 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.